6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide
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Overview
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a hexanamide side chain, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
The next step involves the introduction of the hexanamide side chain. This can be achieved by reacting the brominated quinazolinone with 2-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation reaction. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Studying its interactions with various biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The hexanamide side chain may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid: Similar quinazolinone core but with a different side chain.
2-(dimethyl-l4-sulfanylidene)-1-phenylethan-1-one: Contains a sulfur atom and a quinazolinone-like structure.
Uniqueness
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide is unique due to its specific combination of a brominated quinazolinone core and a hexanamide side chain. This structure may confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C21H21BrClN3O2S |
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Molecular Weight |
494.8 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-9-10-18-16(12-15)20(28)26(21(29)25-18)11-5-1-2-8-19(27)24-13-14-6-3-4-7-17(14)23/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,27)(H,25,29) |
InChI Key |
DJGWGBKOCNNKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
Origin of Product |
United States |
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